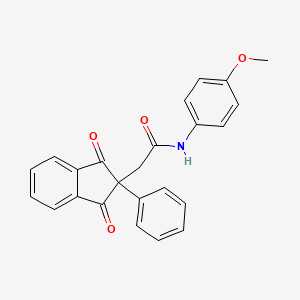
(S)-4-((5-Nitropyridin-2-yl)disulfanyl)pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-4-((5-Nitropyridin-2-yl)disulfanyl)pentanoic acid is a chemical compound characterized by the presence of a disulfide bond and a nitropyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-((5-Nitropyridin-2-yl)disulfanyl)pentanoic acid typically involves the formation of the disulfide bond between two thiol groups. One common method is the reaction of 5-nitropyridine-2-thiol with (S)-4-mercaptopentanoic acid under oxidative conditions. The reaction is usually carried out in the presence of an oxidizing agent such as hydrogen peroxide or iodine in an appropriate solvent like methanol or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(S)-4-((5-Nitropyridin-2-yl)disulfanyl)pentanoic acid can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol or tris(2-carboxyethyl)phosphine.
Substitution: The nitro group on the pyridine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Dithiothreitol, tris(2-carboxyethyl)phosphine.
Solvents: Methanol, acetonitrile, dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of thiols.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
(S)-4-((5-Nitropyridin-2-yl)disulfanyl)pentanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of disulfide bond formation and reduction in proteins.
Medicine: Investigated for its potential use in drug development, particularly in targeting disulfide bonds in proteins.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-4-((5-Nitropyridin-2-yl)disulfanyl)pentanoic acid involves the interaction of its disulfide bond with thiol groups in proteins and other molecules. This interaction can lead to the formation or reduction of disulfide bonds, affecting the structure and function of proteins. The nitropyridine moiety may also participate in redox reactions, further influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
- 1,2-Bis(5-nitropyridin-2-yl)disulfane
- 2-((5-Nitropyridin-2-yl)disulfanyl)ethan-1-amine hydrochloride
Uniqueness
(S)-4-((5-Nitropyridin-2-yl)disulfanyl)pentanoic acid is unique due to its specific combination of a disulfide bond and a nitropyridine moiety, which imparts distinct chemical reactivity and potential applications. Its chiral center also adds to its uniqueness, making it valuable in stereoselective synthesis and studies.
Properties
Molecular Formula |
C10H12N2O4S2 |
|---|---|
Molecular Weight |
288.3 g/mol |
IUPAC Name |
(4S)-4-[(5-nitropyridin-2-yl)disulfanyl]pentanoic acid |
InChI |
InChI=1S/C10H12N2O4S2/c1-7(2-5-10(13)14)17-18-9-4-3-8(6-11-9)12(15)16/h3-4,6-7H,2,5H2,1H3,(H,13,14)/t7-/m0/s1 |
InChI Key |
PRPUZAGHPOFJRJ-ZETCQYMHSA-N |
Isomeric SMILES |
C[C@@H](CCC(=O)O)SSC1=NC=C(C=C1)[N+](=O)[O-] |
Canonical SMILES |
CC(CCC(=O)O)SSC1=NC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-N-{[3-(4-nitrophenyl)imidazo[1,5-a]pyridin-1-yl]methylidene}hydroxylamine](/img/structure/B11714196.png)


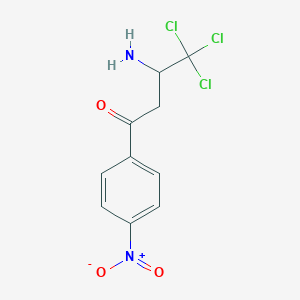
![3-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B11714227.png)
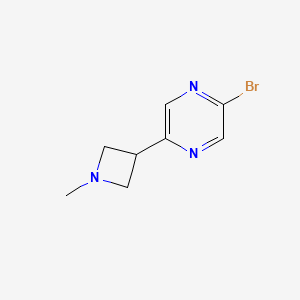
![{[(1E)-2-(pyridin-2-yl)cyclopentylidene]amino}urea](/img/structure/B11714235.png)

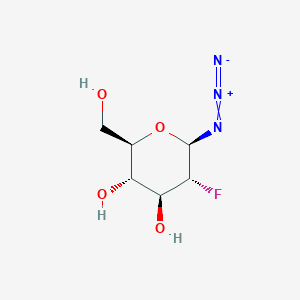
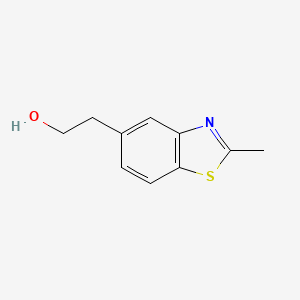
![(E)-N-[1-(9-methyl-9H-carbazol-2-yl)ethylidene]hydroxylamine](/img/structure/B11714248.png)
![tert-butyl N-[4-(piperazin-1-ylmethyl)cyclohexyl]carbamate](/img/structure/B11714250.png)
![2-[(2E)-4-oxo-2-[(2E)-2-(phenylmethylidene)hydrazin-1-ylidene]-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B11714251.png)
